molecular formula C22H17N3O2S B3004660 3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 1226447-57-9

3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B3004660
CAS No.: 1226447-57-9
M. Wt: 387.46
InChI Key: KWMYYNLSKJUCOM-UHFFFAOYSA-N
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Description

3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H17N3O2S and its molecular weight is 387.46. The purity is usually 95%.
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Scientific Research Applications

Catalytic Synthesis

Yanhong Jiang and Chaoguo Yan (2016) explored the use of indium chloride as a catalyst in synthesizing functionalized benzamides, including compounds similar to 3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide. This process highlights the compound's relevance in organic synthesis, particularly in producing benzamides with potential pharmaceutical applications (Jiang & Yan, 2016).

Antimicrobial Properties

A study by Palkar et al. (2017) on benzothiazole derivatives, closely related to the compound , demonstrated significant antibacterial properties, especially against Staphylococcus aureus and Bacillus subtilis. This research suggests the potential of this compound in developing new antibacterial agents (Palkar et al., 2017).

Anticancer Applications

Ö. Yılmaz et al. (2015) synthesized indapamide derivatives with structural similarities to the compound of interest, demonstrating significant anticancer activity, particularly against melanoma cell lines. This suggests the potential of this compound in cancer research (Yılmaz et al., 2015).

Synthesis and Structural Studies

B. K. Sagar et al. (2018) investigated the synthesis and molecular structures of benzamides structurally related to the compound . Their research offers insights into the molecular conformations and supramolecular aggregation of these compounds, which is vital for understanding their biological activity (Sagar et al., 2018).

Antifungal Agents

Research by Narayana et al. (2004) on thiazolyl benzamides, similar in structure to the compound , indicated potential as antifungal agents. This suggests a possible application of this compound in developing new treatments for fungal infections (Narayana et al., 2004).

Safety and Hazards

Some selected compounds, including this one, had no effect on cell viability of human normal hepatocyte (LO2) and human liver cancer (HepG2) cells . This suggests that the compound might have a good safety profile, but more comprehensive toxicological studies are needed to confirm this.

Future Directions

This work provides a new chemotype for developing novel drugs against type 2 diabetes . The compound’s promising α-glucosidase inhibitory activity suggests it could be further explored as a potential therapeutic agent for type 2 diabetes .

Properties

IUPAC Name

3-indol-1-yl-N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S/c26-19-10-4-8-17-20(19)28-22(23-17)24-21(27)15-6-3-7-16(13-15)25-12-11-14-5-1-2-9-18(14)25/h1-3,5-7,9,11-13H,4,8,10H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMYYNLSKJUCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC=C3)N4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.